molecular formula C9H9F3N2O5 B6198975 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid CAS No. 2680528-56-5

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid

Cat. No.: B6198975
CAS No.: 2680528-56-5
M. Wt: 282.17 g/mol
InChI Key: VKUVMQQXGQPRQB-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and oxazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is unique due to the combination of azetidine and oxazole rings with the trifluoroacetic acid component. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2680528-56-5

Molecular Formula

C9H9F3N2O5

Molecular Weight

282.17 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7)

InChI Key

VKUVMQQXGQPRQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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